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Compound of Interest

Compound Name: Gold tricyanide

Cat. No.: B15344762 Get Quote

Disclaimer: Direct experimental data on the thermodynamic properties of solid gold tricyanide
(Au(CN)₃) is scarce in publicly accessible literature. This guide provides a comprehensive

overview based on available data for related gold and cyanide compounds, outlines the

established experimental methodologies for determining these properties, and presents

theoretical approaches for their estimation.

Introduction
Gold(III) tricyanide, Au(CN)₃, is an inorganic compound of interest due to the diverse

applications of gold complexes in catalysis, materials science, and medicine. A thorough

understanding of its thermodynamic properties, such as enthalpy of formation, Gibbs free

energy of formation, and specific heat capacity, is crucial for predicting its stability, reactivity,

and potential synthetic pathways. This technical guide synthesizes the available knowledge

and provides a framework for the experimental and theoretical characterization of this

compound.

Thermodynamic Data of Gold and Related Cyanide
Compounds
While specific data for solid Au(CN)₃ is not readily available, the thermodynamic properties of

its constituent elements and the related gold(I) cyanide provide a fundamental context.
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Table 1: Standard Thermodynamic Properties of Elemental Gold (Au)

Property Symbol Value Units

Standard Enthalpy of

Formation (solid)
ΔH°f 0 kJ/mol

Standard Gibbs Free

Energy of Formation

(solid)

ΔG°f 0 kJ/mol

Standard Molar

Entropy (solid)
S° 47.4 J/(mol·K)

Specific Heat

Capacity (solid, at

25°C)

cp 0.129 J/(g·K)

Enthalpy of Fusion ΔHfus 12.5 kJ/mol

Enthalpy of

Vaporization
ΔHvap 330 kJ/mol

Table 2: Thermodynamic Properties of Gold(I) Cyanide (AuCN)

Property Symbol Value Units

Molar Mass - 222.98 g/mol

Appearance - Yellow solid -

Decomposition

Temperature
-

Decomposes upon

heating
-

Solubility in water - Insoluble -

Note: Quantitative thermodynamic data for AuCN, such as enthalpy and Gibbs free energy of

formation, are not consistently reported in standard databases.
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Gold can form cyanides in both the +1 and +3 oxidation states. Gold(I) cyanide is a well-

characterized yellow solid, while gold(III) cyanide is less stable.[1]

A plausible synthesis route for gold(III) cyanide could involve the reaction of a gold(III) salt,

such as gold(III) chloride, with a cyanide source under controlled conditions to avoid the

reduction of Au(III) to Au(I).
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Plausible synthesis pathway for Gold(III) Tricyanide.

Gold cyanides are known to be thermally unstable, typically decomposing to metallic gold and

cyanogen gas upon heating.[1] The thermal decomposition of related gold(I) cyanide

complexes has been studied, indicating that AuCN can be an intermediate which then

decomposes at higher temperatures.[2] This suggests that Au(CN)₃ would also be highly

susceptible to thermal decomposition.
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Conceptual thermal decomposition pathway of gold cyanides.
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Experimental Protocols for Thermodynamic
Characterization
The following section details the standard experimental methodologies that would be employed

to determine the key thermodynamic properties of solid gold tricyanide.

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is

formed from its constituent elements in their standard states.[3][4] For Au(CN)₃, this

corresponds to the reaction:

Au(s) + 3/2 N₂(g) + 3 C(graphite) → Au(CN)₃(s)

Direct measurement of this reaction is impractical. Therefore, the enthalpy of formation is

typically determined indirectly using Hess's Law by measuring the enthalpy of combustion of

the compound in a bomb calorimeter.[5][6]

Experimental Protocol:

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of pure, dry solid

Au(CN)₃ is pressed into a pellet.

Bomb Assembly: The pellet is placed in a crucible within the bomb calorimeter. A fuse wire of

known mass is positioned to be in contact with the sample.

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically

to around 30 atm.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the

insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the

initial temperature is recorded.

Ignition: The sample is ignited by passing an electric current through the fuse wire.

Temperature Measurement: The temperature of the water is recorded at regular intervals

until it reaches a maximum and then begins to cool.
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Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a

substance of known heat of combustion, such as benzoic acid.[7] The heat released by the

combustion of the Au(CN)₃ sample is calculated from the observed temperature change.

Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of

combustion is then used, in conjunction with the known standard enthalpies of formation of

the combustion products (e.g., CO₂, N₂, and potentially gold oxides), to calculate the

standard enthalpy of formation of Au(CN)₃ using Hess's Law.

Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of

a substance by one degree.[8][9] Differential Scanning Calorimetry (DSC) is a precise and

widely used method for its determination.[10][11]

Experimental Protocol:

Sample Preparation: A small, precisely weighed sample of solid Au(CN)₃ (typically 5-20 mg)

is hermetically sealed in an aluminum or other inert crucible.

DSC Setup: The sample crucible and an empty reference crucible are placed in the DSC

cell.

Measurement Sequence:

Baseline Run: An initial run is performed with two empty crucibles to measure the baseline

heat flow of the instrument.

Standard Run: A run is performed with a standard material of known specific heat capacity

(e.g., sapphire) to calibrate the instrument.

Sample Run: The sample crucible containing Au(CN)₃ is run under the same conditions as

the baseline and standard runs.

Temperature Program: The DSC is programmed to heat the sample and reference at a

constant rate (e.g., 10-20 °C/min) over the desired temperature range.

Data Acquisition: The DSC measures the difference in heat flow required to maintain the

sample and reference at the same temperature.
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Calculation: The specific heat capacity of the sample is calculated by comparing the heat

flow to the sample with the heat flow to the standard material, after subtracting the baseline.

The standard Gibbs free energy of formation is the change in free energy that accompanies the

formation of one mole of a substance from its constituent elements in their standard states.[12]

It can be determined from the standard enthalpy of formation (ΔH°f) and the standard entropy

of formation (ΔS°f) using the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

Experimental Protocol:

Determine ΔH°f: The standard enthalpy of formation is determined experimentally as

described in section 4.1.

Determine Standard Molar Entropy (S°): The absolute standard molar entropy of Au(CN)₃

would be determined by measuring the heat capacity (cp) as a function of temperature from

near absolute zero (0 K) up to the standard temperature (298.15 K). The entropy is then

calculated by integrating cp/T with respect to temperature.

Calculate ΔS°f: The standard entropy of formation is calculated from the absolute standard

molar entropies of the compound and its constituent elements: ΔS°f = S°(Au(CN)₃) - [S°(Au)

+ 3/2 S°(N₂) + 3 S°(C)]

Calculate ΔG°f: The standard Gibbs free energy of formation is then calculated using the

Gibbs-Helmholtz equation at the standard temperature (298.15 K).
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Experimental workflow for determining thermodynamic properties.
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Theoretical Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry methods, particularly Density

Functional Theory (DFT), can provide valuable estimates of thermodynamic properties.[13]

DFT calculations can be used to determine the electronic structure and energies of molecules,

from which thermodynamic quantities can be derived.[14]

Computational Workflow:

Structure Optimization: The geometry of the Au(CN)₃ molecule or crystal lattice is optimized

to find its lowest energy conformation.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized

structure. These frequencies are used to calculate the zero-point vibrational energy and the

thermal contributions to enthalpy and entropy.

Enthalpy of Formation Calculation: The enthalpy of formation is calculated by subtracting the

total electronic energies of the constituent elements in their standard states from the total

electronic energy of the Au(CN)₃ compound, with appropriate thermal corrections.

Gibbs Free Energy Calculation: The Gibbs free energy is calculated from the computed

enthalpy and entropy.
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Workflow for theoretical prediction of thermodynamic properties.
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While direct experimental thermodynamic data for solid gold tricyanide remains elusive, this

guide provides a comprehensive framework for its characterization. By leveraging data from

related compounds and employing standard experimental techniques such as bomb

calorimetry and differential scanning calorimetry, the key thermodynamic properties of Au(CN)₃

can be determined. Furthermore, computational methods like Density Functional Theory offer a

powerful tool for predicting these properties and guiding future experimental work. A thorough

understanding of the thermodynamic landscape of gold tricyanide is essential for advancing

its potential applications in science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic
Properties of Solid Gold Tricyanide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15344762#thermodynamic-properties-of-solid-gold-
tricyanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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